molecular formula C8H6FNS B142568 Fluoro(phenylthio)acetonitrile CAS No. 130612-84-9

Fluoro(phenylthio)acetonitrile

Cat. No. B142568
CAS RN: 130612-84-9
M. Wt: 167.21 g/mol
InChI Key: VAMSBCYZRBSCPJ-UHFFFAOYSA-N
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Description

Fluoro(phenylthio)acetonitrile is a compound that can be associated with various chemical reactions and properties, particularly in the context of electrochemical processes and polymerization. The studies related to this compound often explore its synthesis, molecular structure, and potential applications in different fields, such as materials science and medicinal chemistry.

Synthesis Analysis

The synthesis of compounds related to fluoro(phenylthio)acetonitrile, such as methyl(phenylthio)acetate, can be achieved through electrochemical methods. For instance, electrochemical fluorination using tetrabutylammonium fluoride (TBAF) in acetonitrile has been shown to be an effective method for introducing fluorine atoms into the molecule . The process parameters, such as oxidation potential, time, temperature, and the concentration of TBAF and triflic acid, are crucial for the efficiency of fluorination. Optimal conditions have been established to achieve significant yields of the mono-fluorinated product .

Molecular Structure Analysis

The molecular structure of related fluorinated compounds, such as 2-(4-fluorophenyl)-2-(4-fluorophenylamino)acetonitrile, has been characterized using various spectroscopic techniques and X-ray crystallography. These compounds often crystallize in specific space groups and their structures can be solved using single-crystal X-ray diffraction data . Theoretical calculations, such as DFT, can complement experimental observations to provide a comprehensive understanding of the equilibrium geometry and spectral features of these molecules .

Chemical Reactions Analysis

Fluoro(phenylthio)acetonitrile and its derivatives participate in various chemical reactions. For example, the electrochemical oxidation of p-fluoroanisole in acetonitrile can lead to the formation of poly(paraphenylene) type polymers through coupling reactions of cation radicals . Similarly, the electrolytic reduction of 1-fluoro-2-arylvinyl phenyl sulphones in acetonitrile can result in cleavage of carbon-sulphur and carbon-fluorine bonds, yielding different products depending on the presence of proton donors .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluoro(phenylthio)acetonitrile derivatives are diverse and can be tailored through different synthetic approaches. For instance, the electropolymerization of thiophene in acetonitrile containing fluorosulfonic acid leads to self-doped conducting polythiophene films with varying solubility and conductivity based on the degree of sulfonation . Additionally, the photoluminescent properties of polymers derived from p-fluoroanisole have been observed, with emissions in the near-infrared region . The microwave spectrum of fluoro-acetonitrile itself has been studied, revealing structural details and dipole moments that are useful for understanding its behavior in various environments .

Scientific Research Applications

Electrochemical Fluorination

One significant application is in the electrochemical fluorination and radiofluorination of compounds, where fluoro(phenylthio)acetonitrile derivatives are used. For example, the electrochemical fluorination of methyl(phenylthio)acetate using Tetrabutylammonium Fluoride (TBAF) in acetonitrile was studied, showing that certain conditions can yield mono-fluorinated products with significant efficiency. This method is noteworthy for its potential in synthesizing fluorinated compounds, which are valuable in various industries, including pharmaceuticals and agrochemicals (Balandeh et al., 2017).

Anion Recognition and Complexation

Research on anion recognition and complexation has also been conducted using derivatives of fluoro(phenylthio)acetonitrile. For instance, studies on the unique fluoride anion complexation in basic media by derivatives highlight the potential of these compounds in developing sensitive and selective sensors for anions, a crucial aspect in environmental monitoring and diagnostics (Kormos et al., 2013).

Nucleophilic Fluorination

The nucleophilic fluorination of aromatic compounds using derivatives of fluoro(phenylthio)acetonitrile has been explored, providing a method for introducing fluorine atoms into organic molecules. Such transformations are crucial in medicinal chemistry for the synthesis of fluorinated drug molecules, which can have enhanced pharmacological properties (He et al., 2014).

Material Science Applications

In material science , the synthesis and characterization of copolymers using fluoro(phenylthio)acetonitrile derivatives have been investigated. These studies offer insights into the development of new materials with potential applications in electronics, coatings, and as functional polymers (Wei et al., 2006).

Safety and Hazards

Fluoro(phenylthio)acetonitrile is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It is also a combustible liquid . Proper safety measures should be taken when handling this compound.

Future Directions

The future directions in the research of Fluoro(phenylthio)acetonitrile involve the development of safer and more efficient methods for its synthesis and use in various chemical reactions . The selective electrochemical fluorination of organic molecules, including Fluoro(phenylthio)acetonitrile, is a promising area of research .

properties

IUPAC Name

2-fluoro-2-phenylsulfanylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNS/c9-8(6-10)11-7-4-2-1-3-5-7/h1-5,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAMSBCYZRBSCPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC(C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10576064
Record name Fluoro(phenylsulfanyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10576064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fluoro(phenylthio)acetonitrile

CAS RN

130612-84-9
Record name Fluoro(phenylsulfanyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10576064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fluoro(phenylthio)acetonitrile
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